1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one
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Overview
Description
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a tetrahydropyran ring attached to a phenyl group, which is further connected to a butanone moiety
Preparation Methods
The synthesis of 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and tetrahydro-2H-pyran-2-ol.
Formation of Intermediate: The hydroxyl group of 4-hydroxybenzaldehyde is protected by reacting with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst to form 4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with butanone in the presence of a base to yield the final product, this compound.
Chemical Reactions Analysis
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes .
Comparison with Similar Compounds
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one can be compared with similar compounds such as:
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar tetrahydropyran ring but differs in the position of the substituent and the length of the carbon chain.
4-Acetyltetrahydropyran: It shares the tetrahydropyran ring but has an acetyl group instead of the butanone moiety.
Tetrahydro-2H-pyran-2-one: This compound lacks the phenyl group and has a lactone structure instead.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[4-(oxan-2-yloxy)phenyl]butan-1-one |
InChI |
InChI=1S/C15H20O3/c1-2-5-14(16)12-7-9-13(10-8-12)18-15-6-3-4-11-17-15/h7-10,15H,2-6,11H2,1H3 |
InChI Key |
OIABRZJXBTUUNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OC2CCCCO2 |
Origin of Product |
United States |
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